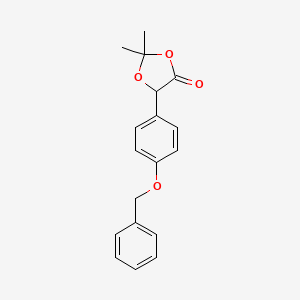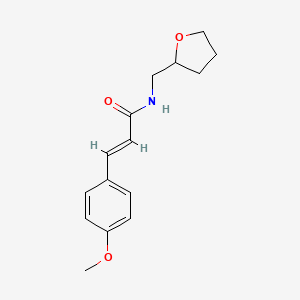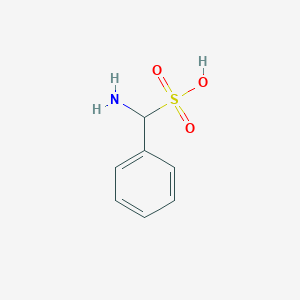
Cholesta-3,5-dien-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes::
- Cholesta-3,5-dien-3-yl acetate can be synthesized through chemical reactions involving cholesterol or related sterols.
- One common method involves acetylating the hydroxyl group at position 3 of cholesterol using acetic anhydride or acetyl chloride.
- The reaction typically occurs under mild acidic conditions.
- The resulting product is this compound.
- Industrial-scale production methods may involve enzymatic or chemical processes.
- Enzymatic acetylation using lipases or esterases can be employed.
- Chemical acetylation processes are also used in large-scale production.
化学反応の分析
Cholesta-3,5-dien-3-yl acetate undergoes various reactions:
Oxidation: It can be oxidized at the double bonds or the hydroxyl group.
Reduction: Reduction of the double bonds can yield different stereoisomers.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions: Reagents like chromic acid, lithium aluminum hydride, and acetylating agents are used.
Major Products: The products depend on the specific reaction conditions but often include modified cholesterol derivatives.
科学的研究の応用
Cholesta-3,5-dien-3-yl acetate finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol-related diseases and drug development.
Industry: Used in the production of pharmaceuticals and cosmetics.
作用機序
The exact mechanism by which Cholesta-3,5-dien-3-yl acetate exerts its effects depends on its specific context. It may interact with cellular receptors, modulate lipid signaling pathways, or influence membrane properties.
類似化合物との比較
Cholesta-3,5-dien-3-yl acetate stands out due to its unique double bond arrangement. Similar compounds include Cholesta-5,7-dien-3-yl acetate and other cholesterol derivatives.
Remember that this compound contributes to our understanding of steroidal chemistry and has diverse applications across scientific disciplines
特性
CAS番号 |
2309-32-2 |
|---|---|
分子式 |
C29H46O2 |
分子量 |
426.7 g/mol |
IUPAC名 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,18-20,24-27H,7-9,11-17H2,1-6H3 |
InChIキー |
DGCXQKBLGRZRTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)

![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)
![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)

